molecular formula C15H18N4O4S B2506943 N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 899955-21-6

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2506943
CAS No.: 899955-21-6
M. Wt: 350.39
InChI Key: LUFJCAJNUNOPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The unique structural features of this compound, including the isoxazole ring, morpholine moiety, and thiophene group, contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Moiety: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the Thiophene Group: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate compounds with oxalyl chloride or oxalic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist of specific receptors.

    Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
  • N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-4-yl)ethyl)oxalamide

Uniqueness

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the isoxazole ring, morpholine moiety, and thiophene group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c20-14(15(21)17-13-3-6-23-18-13)16-10-11(12-2-1-9-24-12)19-4-7-22-8-5-19/h1-3,6,9,11H,4-5,7-8,10H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFJCAJNUNOPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.